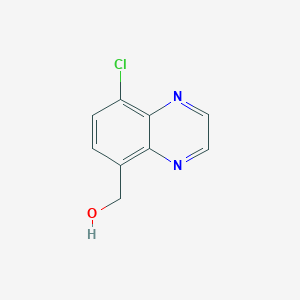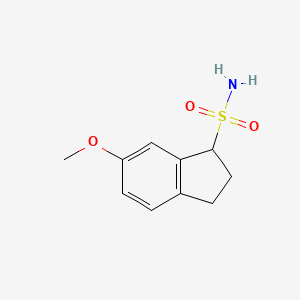![molecular formula C8H14ClNO2 B13645037 6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B13645037.png)
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride: is a biochemical compound with the molecular formula C8H13NO2•HCl and a molecular weight of 191.65 g/mol . It is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride involves constructing the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles. One efficient method includes cooling a mixture to -10°C, treating it dropwise with mesyl chloride, returning it to ambient temperature, stirring for 16 hours, washing with water, and extracting with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride primarily undergoes [2+2] cycloadditions, characterized by the formation of a four-membered ring through the coupling of two double bonds. It can also participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include mesyl chloride for cycloaddition reactions and various oxidizing or reducing agents depending on the desired transformation. Typical conditions involve controlled temperatures and specific solvents like dichloromethane.
Major Products
The major products formed from these reactions include various spirocyclic derivatives, which can be further functionalized for specific applications in research and industry.
Wissenschaftliche Forschungsanwendungen
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride is used in proteomics research, suggesting its interaction with proteins or enzymes. It is valuable in studying biochemical processes and designing drugs due to its unique spirocyclic structure. This compound is part of the family of spatially constrained amino acids, making it useful in understanding and regulating biochemical pathways.
Wirkmechanismus
The compound contains a carboxylic acid group (-COOH) and an amino group (-NH2) attached to a spirocyclic scaffold. These functional groups interact with target molecules in the body, leading to biochemical changes. It is an analogue of natural compounds like ornithine and gamma-aminobutyric acid (GABA), which play important roles in biological processes such as the urea cycle and neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-2-thiaspiro[3.3]heptane hydrochloride
- Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride
- 7-Phenyl-6,8-dioxaspiro[3,5]nonane-2-carboxylic acid
Uniqueness
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride is unique due to its spirocyclic scaffold, which provides a rigid structure that is valuable in studying and designing biochemical pathways. Its ability to interact with proteins and enzymes makes it a crucial tool in proteomics research and drug design.
Eigenschaften
Molekularformel |
C8H14ClNO2 |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
2-aminospiro[3.3]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-3-8(4-6)1-5(2-8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H |
InChI-Schlüssel |
URXYZQZGZJONNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CC(C2)N)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


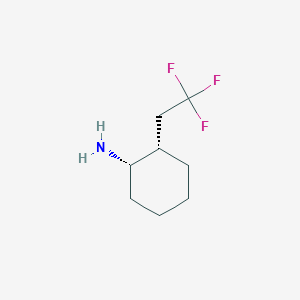
![tert-butyl (7S,8aS)-7-(1H-tetrazol-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13644967.png)

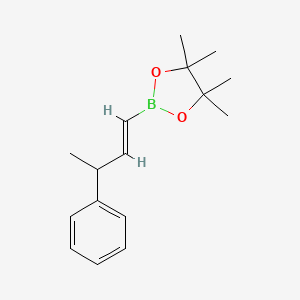
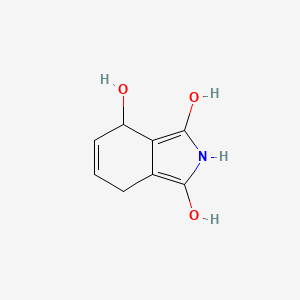


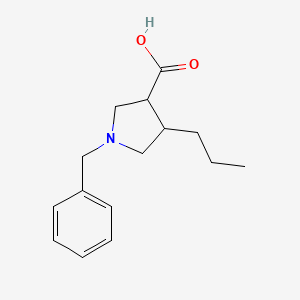

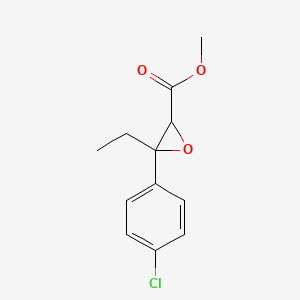
![3-Methyl-6-((propylamino)methyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13645012.png)
